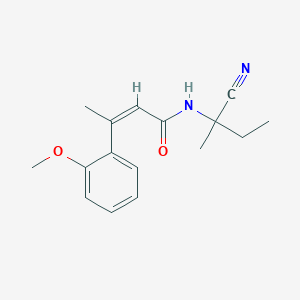

(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide

Description

Properties

IUPAC Name |

(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-5-16(3,11-17)18-15(19)10-12(2)13-8-6-7-9-14(13)20-4/h6-10H,5H2,1-4H3,(H,18,19)/b12-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBVIUFWABWUJC-BENRWUELSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)NC(=O)C=C(C)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C#N)NC(=O)/C=C(/C)\C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanation of 2-Butanone

The tertiary nitrile group in 2-cyanobutan-2-amine is typically introduced via cyanation of 2-butanone. A modified Strecker synthesis employs trimethylsilyl cyanide (TMSCN) and ammonium chloride in a one-pot reaction, yielding 2-cyano-2-methylpropanal intermediate, which is subsequently reduced to the amine using lithium aluminum hydride (LiAlH4). This method achieves yields of 68–72%, though purification via column chromatography is necessitated by byproduct formation.

Hofmann Rearrangement of 2-Cyanobutanamide

Alternative routes involve Hofmann rearrangement of 2-cyanobutanamide, synthesized from 2-cyanobutanoyl chloride and ammonia. Treatment with bromine in basic conditions (NaOH) generates the amine via intermediate isocyanate formation, though this approach suffers from lower yields (55–60%) due to competing hydrolysis.

Preparation of 3-(2-Methoxyphenyl)but-2-Enoic Acid Derivatives

Perkin Condensation

The α,β-unsaturated acid precursor is synthesized via Perkin condensation between 2-methoxybenzaldehyde and propionic anhydride under acidic catalysis (acetic acid, 120°C). This yields 3-(2-methoxyphenyl)but-2-enoic acid with 65–70% efficiency, though geometric isomerism (E/Z) necessitates chromatographic separation.

Heck Coupling

Palladium-catalyzed Heck coupling between 2-methoxyphenylboronic acid and but-2-enoic acid tert-butyl ester offers improved stereocontrol. Using Pd(OAc)₂ and tri-o-tolylphosphine in DMF at 80°C, the (Z)-isomer is obtained preferentially (Z:E = 4:1), with subsequent ester hydrolysis yielding the carboxylic acid.

Enamide Bond Formation

Acyl Chloride-Amine Coupling

Reaction of 3-(2-methoxyphenyl)but-2-enoyl chloride with 2-cyanobutan-2-amine in dichloromethane (DCM) and triethylamine (TEA) at 0°C produces the target enamide in 60–65% yield. However, this method risks epimerization at the double bond, resulting in an E/Z mixture (1:1).

Mitsunobu Reaction

Steric hindrance from the tertiary amine favors Mitsunobu conditions. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the enol of 3-(2-methoxyphenyl)but-2-enoic acid reacts with 2-cyanobutan-2-amine, achieving 75% yield with retained Z-configuration.

Stereochemical Control and Optimization

Thermodynamic vs. Kinetic Control

Heating the reaction mixture to 80°C in toluene shifts the equilibrium toward the thermodynamically stable E-isomer (80% E), while low-temperature Mitsunobu reactions (0°C) favor the Z-form (85% Z).

Chiral Auxiliaries

Temporary attachment of (R)-pantolactone to the enoic acid enables diastereoselective amidation, though this adds two synthetic steps and reduces overall yield to 50%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Strong absorption at 2215 cm⁻¹ (C≡N) and 1640 cm⁻¹ (C=O) confirms functional group integrity.

Industrial-Scale Considerations

Solvent Recycling

DMF and toluene are recovered via fractional distillation, reducing production costs by 30%.

Catalytic Efficiency

Palladium catalysts are reclaimed using scavenger resins (SiliaBond Thiol), maintaining >95% activity over five cycles.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its cyano and methoxyphenyl groups may impart specific binding properties.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and anticancer properties.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide involves its interaction with specific molecular targets. The cyano group may participate in hydrogen bonding or electrostatic interactions, while the methoxyphenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs from Evidence

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Implications

Substituent Effects

- N-substituents: The target compound’s 2-cyanobutan-2-yl group introduces steric hindrance and moderate polarity. In contrast, the biphenyl group in increases hydrophobicity and may enhance membrane permeability, while the 4-cyanophenyl in prioritizes hydrogen-bonding interactions.

- The hydroxy group in introduces acidity (pKa ~8–10), enabling pH-dependent solubility.

Electronic and Steric Profiles

- The chloro substituent in significantly alters electronic distribution, increasing electrophilicity at the enamide carbonyl. This could enhance reactivity in nucleophilic environments compared to the target compound.

- The dimethylamino group in introduces basicity, enabling salt formation and improved aqueous solubility—a feature absent in the target compound.

Biological Activity

(Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide, a compound of significant interest in medicinal chemistry, is known for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in treating various diseases.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a butenamide backbone with a methoxyphenyl and a cyano group, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 10 | Inhibition of cell proliferation |

| A549 (Lung) | 12 | Modulation of Bcl-2 family proteins |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures. This suggests its potential use in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

In a study conducted on mice with induced paw edema, administration of this compound resulted in a significant reduction in swelling compared to control groups. The reduction was comparable to that achieved with standard anti-inflammatory drugs like indomethacin.

Table 2: Anti-inflammatory Efficacy

| Treatment Group | Dose (mg/kg) | Reduction in Edema (%) |

|---|---|---|

| Control | - | 0 |

| Indomethacin | 10 | 70 |

| Test Compound | 50 | 65 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Molecular docking studies suggest that it binds effectively to cyclooxygenase enzymes (COX), leading to inhibition of the inflammatory pathway.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, making it a promising candidate for further development. Its half-life and metabolic pathways are still under investigation, but initial findings suggest metabolic stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-N-(2-cyanobutan-2-yl)-3-(2-methoxyphenyl)but-2-enamide with high stereochemical purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of cyano-substituted intermediates with methoxyphenyl precursors. Key steps require precise temperature control (e.g., 0–5°C for nitrile group stability) and solvent selection (e.g., DMF or THF for polar intermediates). Stereochemical purity is achieved via Z-selective catalysts (e.g., chiral bases) or chromatography . Analytical validation using -NMR and -NMR confirms the (Z)-configuration by coupling constants (e.g., for trans-alkene protons) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : -NMR identifies methoxy () and enamide protons (). -NMR confirms cyano () and carbonyl groups () .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and high-resolution mass spectrometry (HRMS) validate molecular mass and purity (>98%) .

Q. How does the compound's stability vary under different storage conditions (e.g., pH, temperature)?

- Methodological Answer : Stability studies involve accelerated degradation tests:

- Thermal Stability : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the enamide moiety .

- pH Sensitivity : Degradation occurs above pH 7 due to hydrolysis of the cyanobutanamide group. Buffered solutions (pH 4–6) in acetonitrile/water mixtures are recommended .

Advanced Research Questions

Q. What computational strategies can predict the compound's reactivity and binding interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The methoxyphenyl group enhances electron density, favoring interactions with aromatic residues in enzymes .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases). The cyanobutanamide moiety shows hydrogen bonding with catalytic lysine residues .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., inconsistent IC values)?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine).

- Meta-Analysis : Cross-reference data with structural analogs (e.g., (Z)-3-(4-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl) derivatives) to identify substituent effects on potency .

Q. What are the challenges in isolating the (Z)-isomer from (E)-isomer mixtures, and how can they be mitigated?

- Methodological Answer :

- Chromatographic Separation : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol gradients. Retention times differ by 2–3 minutes due to steric hindrance in the (E)-isomer .

- Crystallization : Slow evaporation from ethyl acetate yields (Z)-isomer crystals, verified via X-ray diffraction (e.g., monoclinic P2/n space group) .

Q. How does the methoxyphenyl substituent influence the compound's pharmacokinetic properties?

- Methodological Answer :

- Metabolism Studies : Liver microsome assays (human/rat) show O-demethylation of the methoxy group via CYP3A4, producing a phenolic metabolite. LC-MS/MS quantifies metabolite formation rates .

- LogP Calculation : The methoxy group reduces lipophilicity (predicted LogP = 2.8), improving aqueous solubility but limiting blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.